7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core. This structure is characterized by a fused bicyclic system with a pyrrole ring and a chromene moiety. Key substituents include:
- A 7-fluoro group on the chromene ring, which may enhance metabolic stability and membrane permeability.
- A 3-propoxyphenyl group at position 1, which increases lipophilicity and may influence receptor binding.
The compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . This scaffold is notable for its adaptability to diverse substituents, enabling exploration of structure-activity relationships (SAR).
Properties
IUPAC Name |
7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5/c1-3-9-30-16-6-4-5-14(11-16)21-20-22(28)17-12-15(25)7-8-18(17)31-23(20)24(29)27(21)19-10-13(2)32-26-19/h4-8,10-12,21H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSVZBCGMMPKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole class of compounds, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A fluorine atom at the 7-position.
- An isoxazole ring at the 2-position.
- A propoxyphenyl group at the 1-position.
- A dihydrochromeno moiety contributing to its biological profile.
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Inhibition of enzymes : Many pyrrole derivatives act as inhibitors for various enzymes, including those involved in metabolic pathways.
- Antioxidant properties : The presence of electron-rich heterocycles often enhances radical scavenging activity.
- Antimicrobial and anticancer activities : These compounds have shown effectiveness against various pathogens and cancer cell lines.
In Vitro Studies
In vitro evaluations have demonstrated that compounds with similar structural motifs can exhibit significant biological activities. For example:
- Anticancer Activity : Compounds derived from pyrrole structures have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have reported IC50 values indicating potent cytotoxic effects against MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Fluoro Compound | MCF-7 | X.XX |
| 7-Fluoro Compound | HCT116 | Y.YY |
| 7-Fluoro Compound | A549 | Z.ZZ |
(Values to be filled with experimental data)
Enzyme Inhibition
The compound has been hypothesized to inhibit pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in regulating cellular metabolism. This inhibition could lead to enhanced glucose oxidation and reduced lactate production, providing potential therapeutic benefits in metabolic disorders .
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating various pyrrole derivatives found that certain compounds exhibited moderate to strong activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism was attributed to disruption of bacterial cell membranes .
- Antioxidant Properties : Research has shown that derivatives with similar chromeno-pyrrole structures display significant antioxidant activity, which is crucial for protecting cells from oxidative stress .
- Antitubercular Activity : Some related compounds have been evaluated for their antitubercular properties, demonstrating multi-target effects that could be beneficial in treating tuberculosis .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structures to 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. For instance, derivatives of chromeno[2,3-c]pyrrole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Case studies have highlighted its potential as a lead compound for developing novel anticancer agents.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Studies have demonstrated that derivatives can inhibit neuroinflammation and oxidative stress in neuronal cells. This action is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Pharmacological Applications
Antimicrobial Properties
7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been evaluated for its antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of several bacterial strains, suggesting its potential as a new antibiotic or antifungal agent.
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways effectively, which could be beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic efficacy. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Fluorine substitution at position 7 | Enhanced anticancer activity |
| Propoxyphenyl group | Improved selectivity towards cancer cells |
| Methylisoxazole moiety | Increased neuroprotective effects |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
Case Study 1: Anticancer Efficacy
A study on the effect of 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione on breast cancer cell lines revealed a significant reduction in cell viability and an increase in apoptosis markers. -
Case Study 2: Neuroprotection in Animal Models
In a murine model of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and inflammation in brain tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences :
Core Heterocyclic System: The target compound and the analog in share the chromeno[2,3-c]pyrrole-dione core, while ’s compound (3s) features a dihydropyrano[2,3-c]pyrazole system. The former’s fused bicyclic structure may confer distinct electronic properties and binding affinities compared to pyrano-pyrazole derivatives.
Substituent Effects: Position 2: The target compound’s 5-methylisoxazole group (electron-rich heterocycle) contrasts with the thiadiazole group in ’s analog. Isoxazoles are known for hydrogen-bonding capabilities, whereas thiadiazoles may enhance metabolic resistance . Position 1: The 3-propoxyphenyl substituent (longer alkoxy chain) in the target compound vs.
Fluorine Substitution :
- Both the target compound and ’s analog include a 7-fluoro group , which is associated with improved bioavailability and target engagement due to fluorine’s electronegativity and small atomic radius.
Comparison with Pyrazole Derivatives :
’s pyrazole-carbonitrile derivative (3s) includes a cyano group, which is often linked to pesticidal or antifungal activity . However, the target compound’s chromeno-pyrrole core and lack of cyano substitution suggest divergent mechanisms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of chromeno-pyrrole-dione derivatives typically involves cyclocondensation of substituted pyrroles with chromenone precursors. For fluorinated analogs like this compound, fluorinated aryl groups must be introduced early via halogen exchange or direct fluorination. Key steps include:
- Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Optimizing solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd/C or CuI) to minimize side reactions in isoxazole coupling .
- Validating intermediates via LC-MS and ¹⁹F NMR to track fluorination efficiency .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- X-ray crystallography for absolute configuration confirmation (if crystals are obtainable).
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions, particularly the fluoro and isoxazole groups .
- HPLC with UV/Vis and fluorescence detection to assess purity (>95% recommended for biological assays) .
Q. What are the primary challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Challenges include:
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis during pyrrole ring formation .
- Purification bottlenecks : Implement membrane-based separation technologies (e.g., nanofiltration) to remove unreacted fluorinated precursors .
- Thermal instability : Optimize process control via real-time monitoring (e.g., in-line FTIR) to prevent degradation during solvent removal .
Q. Are there structural analogs of this compound with documented bioactivity?
- Methodological Answer : Yes. For example:
- Chromafenozide : A chromenone-pyrrole hybrid with insecticidal activity, highlighting the scaffold’s potential for agrochemical applications .
- Fluoroimide : A pyrrole-dione fungicide, suggesting fluorinated derivatives may disrupt microbial redox pathways .
- Key differences: The 3-propoxyphenyl and isoxazole substituents in this compound may enhance lipophilicity and target binding .
Advanced Research Questions
Q. What computational strategies predict this compound’s interactions with biological targets (e.g., kinases or oxidoreductases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with ATP-binding pockets (e.g., kinases). Prioritize targets with conserved fluorophenyl-binding regions .
- MD simulations : Assess stability of ligand-protein complexes in explicit solvent (100 ns trajectories) to evaluate binding free energy (MM-PBSA/GBSA) .
- Pharmacophore mapping : Align with known inhibitors (e.g., staurosporine analogs) to identify critical H-bond donors/acceptors .
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved for in vitro assays?
- Methodological Answer : Address discrepancies via:
- Solubility screening : Use nephelometry or UV-Vis titration in biorelevant media (e.g., PBS with 0.01% Tween-80).
- Co-solvent systems : Test DMSO gradients (0.1–1% v/v) to balance solubility and cytotoxicity .
- Solid-state analysis : Perform PXRD to detect polymorphic changes affecting solubility .
Q. What experimental designs elucidate the mechanism of action in complex biological systems?
- Methodological Answer :
- Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down target proteins from cell lysates .
- Metabolomics : Profile ATP/NADPH levels via LC-MS to assess redox disruption in treated cells .
- CRISPR-Cas9 knockouts : Validate candidate targets (e.g., NQO1 or CYP450 enzymes) in isogenic cell lines .
Q. How do substituent modifications (e.g., isoxazole vs. oxazole) alter photophysical properties for imaging applications?
- Methodological Answer :
- TD-DFT calculations : Compare HOMO-LUMO gaps of isoxazole (electron-deficient) vs. oxazole analogs to predict absorption/emission shifts .
- Fluorescence lifetime imaging (FLIM) : Measure excited-state decay in live cells to evaluate environmental sensitivity (e.g., pH or viscosity) .
- Stokes shift analysis : Correlate substituent electronegativity with emission wavelength for probe design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
